molecular formula C22H17ClN4O3 B11204398 7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11204398
M. Wt: 420.8 g/mol
InChI Key: CFBZEOIYSBDAOG-UHFFFAOYSA-N
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Description

The compound 7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic molecule that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the benzodioxole and chlorophenyl groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the benzodioxole group: This step may involve the use of benzodioxole derivatives and coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxole moiety to the core structure.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions where the chlorophenyl ethylamine reacts with the intermediate compound.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under amide bond formation conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom

Scientific Research Applications

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibit or activate their function, leading to downstream biological effects.

    Modulate signaling pathways: Affect pathways involved in cell growth, apoptosis, or immune response.

    Interact with nucleic acids: Influence gene expression or DNA replication processes.

Comparison with Similar Compounds

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide: can be compared with similar compounds such as:

  • 7-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

These compounds share the same core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine core. The differences in substituents can lead to variations in their chemical and biological properties, making each compound unique in its own right.

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c23-16-4-1-14(2-5-16)7-9-25-22(28)17-12-26-27-18(8-10-24-21(17)27)15-3-6-19-20(11-15)30-13-29-19/h1-6,8,10-12H,7,9,13H2,(H,25,28)

InChI Key

CFBZEOIYSBDAOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)NCCC5=CC=C(C=C5)Cl

Origin of Product

United States

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